molecular formula C9H8N2O2 B12993462 3-(2-Nitrophenyl)propanenitrile

3-(2-Nitrophenyl)propanenitrile

Cat. No.: B12993462
M. Wt: 176.17 g/mol
InChI Key: NLELPJNIJLWQNT-UHFFFAOYSA-N
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Description

3-(2-Nitrophenyl)propanenitrile: is an organic compound with the molecular formula C9H8N2O2 It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a propanenitrile group (-CH2CH2CN)

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of nitriles often involves the ammoxidation of alkanes or alkenes. For example, propionitrile can be produced by the ammoxidation of propanol .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: Nitriles can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: Nitriles undergo hydrolysis to form carboxylic acids in the presence of acidic or basic conditions.

    Substitution: Nitriles can participate in substitution reactions with Grignard reagents to form ketones.

Common Reagents and Conditions:

    Reducing Agents: Lithium aluminum hydride (LiAlH4), diisobutylaluminum hydride (DIBAL-H).

    Hydrolysis Agents: Acidic (HCl) or basic (NaOH) conditions.

    Substitution Reagents: Grignard reagents (RMgX).

Major Products:

    Reduction: Primary amines.

    Hydrolysis: Carboxylic acids.

    Substitution: Ketones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit enzymes such as Trypanosoma cruzi enzyme, which is essential for the survival of the parasite . The nitro group plays a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates.

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

3-(2-nitrophenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-7-3-5-8-4-1-2-6-9(8)11(12)13/h1-2,4,6H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLELPJNIJLWQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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